

# review of KRN7000 in immunology research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **KRN7000**

Cat. No.: **B1673778**

[Get Quote](#)

An In-depth Technical Guide to **KRN7000** in Immunology Research

## Introduction

**KRN7000**, a synthetic analog of the  $\alpha$ -galactosylceramide ( $\alpha$ -GalCer) originally isolated from the marine sponge *Agelas mauritianus*, is a potent immunostimulatory glycolipid.<sup>[1][2][3][4]</sup> It has garnered significant interest in the field of immunology for its specific and powerful activation of invariant Natural Killer T (iNKT) cells, a unique subset of T lymphocytes that bridge the innate and adaptive immune systems.<sup>[3][5][6]</sup> Upon activation, iNKT cells rapidly produce a broad spectrum of cytokines, orchestrating a downstream immune cascade with therapeutic potential against cancer, infectious diseases, and autoimmune disorders.<sup>[1][7][8][9]</sup> This technical guide provides a comprehensive review of **KRN7000**, focusing on its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visual representations of its immunological pathways.

## Core Mechanism of Action

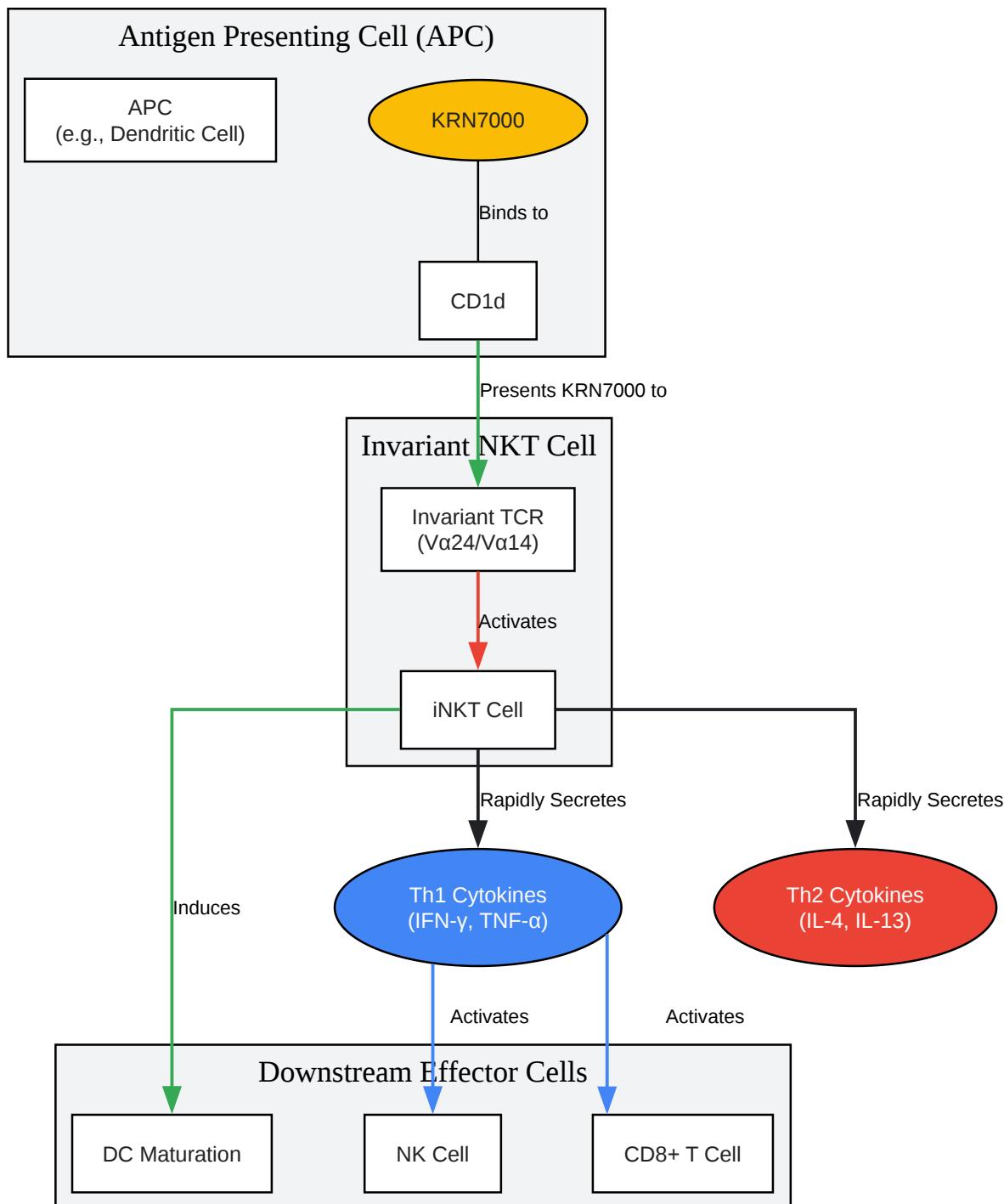
The immunological activity of **KRN7000** is initiated through its interaction with the CD1d molecule, a non-classical MHC class I-like protein expressed on the surface of antigen-presenting cells (APCs) such as dendritic cells (DCs).<sup>[1][2][3]</sup> The lipid portion of **KRN7000** anchors within the hydrophobic groove of the CD1d molecule, while the galactose headgroup is exposed. This **KRN7000**/CD1d complex is then recognized by the semi-invariant T-cell receptor (TCR) expressed by iNKT cells ( $V\alpha 14-J\alpha 18$  in mice and  $V\alpha 24-J\alpha 18$  in humans).<sup>[5][6][7]</sup> This trimolecular interaction is the critical activation signal for iNKT cells.

## Signaling Pathway and Downstream Effects

Activation of iNKT cells by the **KRN7000**-CD1d complex triggers a rapid and robust release of both T-helper 1 (Th1) and T-helper 2 (Th2) type cytokines within hours.[1][8]

- Th1 Cytokines: Primarily Interferon-gamma (IFN- $\gamma$ ) and Tumor Necrosis Factor-alpha (TNF- $\alpha$ ). These cytokines are crucial for anti-tumor and anti-viral responses.[1] They lead to the subsequent activation of other immune effector cells, including Natural Killer (NK) cells, cytotoxic T lymphocytes (CD8+ T cells), and macrophages.[2][7]
- Th2 Cytokines: Primarily Interleukin-4 (IL-4) and Interleukin-13 (IL-13). These cytokines can modulate the immune response, and their biased production by certain **KRN7000** analogs is being explored for the treatment of autoimmune diseases.[1][9][10]

The initial cytokine burst from iNKT cells initiates a wider immune cascade. For instance, IFN- $\gamma$  produced by iNKT cells activates NK cells, enhancing their proliferation and cytotoxic capabilities.[7] Furthermore, the interaction between activated iNKT cells and DCs leads to DC maturation, a process critical for initiating adaptive immune responses.[3]

[Click to download full resolution via product page](#)

### KRN7000 Signaling Cascade

# Quantitative Data Presentation

The following tables summarize quantitative data from preclinical and clinical studies involving **KRN7000**.

Table 1: Preclinical (In Vivo Mouse Models) Data Summary

Model System	KRN7000 Dose/Regimen	Key Quantitative Findings	Reference
MCA-induced fibrosarcoma	2 $\mu$ g/mouse, i.p., weekly	Weekly treatment elevated serum IFN- $\gamma$ (peak ~2500 pg/mL) and IL-4 (peak ~1000 pg/mL) after the first injection. A dose as low as 0.5 $\mu$ g weekly prevented tumor initiation.	[7]
B16 Melanoma Metastasis	100 $\mu$ g/kg, i.v.	Significantly prolonged the lifespan of mice compared to Mitomycin C.	[11]
M5076 Hepatic Metastasis	100 $\mu$ g/kg, i.v. (days 7, 11, 15)	Liver weight on day 19 was significantly lower in treated mice ( $1.19 \pm 0.03$ g) vs. control ( $1.99 \pm 0.21$ g).	[12]

| NOD Mice (Type 1 Diabetes) | Varies | **KRN7000**-activated iNKT cells induce DC maturation. At 6h post-treatment, CD86 and CD40 expression on CD11c+ DCs was significantly upregulated. | [13] |

Table 2: Clinical Trial Data Summary

Study Population	KRN7000 Dose/Regimen	Key Quantitative Findings	Reference
Advanced Solid Tumors (n=24)	50–4800 µg/m <sup>2</sup> , i.v. (Days 1, 8, 15 of a 4-week cycle)	No dose-limiting toxicity observed.  NKT cells (CD3+V $\alpha$ 24+V $\beta$ 11+) disappeared from blood within 24h.  Increased TNF- $\alpha$ and GM-CSF in 5 of 24 patients. 7 patients had stable disease for a median of 123 days.	[2][14]
Advanced/Recurrent NSCLC (n=11)	$\alpha$ -GalCer-pulsed DCs (up to 1 x 10 <sup>9</sup> /m <sup>2</sup> )	Dramatic increase in peripheral blood V $\alpha$ 24 NKT cells in 1 case.  Two cases in the highest dose group remained stable for over a year.	[15][16]

| Metastatic Malignancy (n=12) |  $\alpha$ -GalCer-pulsed DCs (log higher doses per cohort), i.v. and i.d. | IV administration led to increased serum IFN- $\gamma$  levels; ID did not. Stabilization of disease observed in 6 of 12 subjects. | [17] |

Table 3: In Vitro Cytokine Response Data (Splenocytes)

Compound	Concentration	IL-4 Production (pg/mL)	IFN- $\gamma$ Production (pg/mL)	Reference
KRN7000	~3.2 nM	~1,500	~12,000	[18]
C20:2 (analog)	~3.2 nM	~1,500	~3,000	[18]

| OCH (analog) | ~3.2 nM | ~1,000 | <1,000 | [\[18\]](#) |

## Experimental Protocols

### Protocol 1: In Vivo Antitumor Activity in a Mouse Metastasis Model

This protocol is based on methodologies used to assess the efficacy of **KRN7000** against established liver metastases.[\[12\]](#)

#### 1. Animal Model:

- Female C57BL/6 mice, 8-12 weeks of age.

#### 2. Tumor Cell Inoculation:

- Inject  $1 \times 10^6$  B16-F10 melanoma cells or M5076 sarcoma cells in 200  $\mu$ L of PBS intravenously (tail vein) for a lung metastasis model or subcutaneously for a spontaneous metastasis model.[\[12\]](#)[\[19\]](#)

#### 3. **KRN7000** Preparation and Administration:

- Dissolve **KRN7000** in a vehicle solution (e.g., 5.6% sucrose, 0.75% L-histidine, 0.5% Tween 20) by heating to 80°C until clear.[\[4\]](#)
- For treatment of established metastases, begin administration 7 days after tumor inoculation.
- Administer **KRN7000** intravenously at a dose of 100  $\mu$ g/kg on days 7, 11, and 15. A control group receives the vehicle only.[\[12\]](#)

#### 4. Efficacy Assessment:

- Survival: Monitor mice daily and record survival time.
- Tumor Burden: At a predetermined endpoint (e.g., day 19), euthanize a cohort of mice.[\[12\]](#) Excise lungs or livers, and count metastatic nodules on the organ surface. For liver metastases, organ weight can be used as a surrogate for tumor burden.[\[12\]](#)

## 5. Immunological Analysis:

- Collect spleens and livers to isolate mononuclear cells for flow cytometric analysis of iNKT (CD3+NK1.1+) and NK cell populations.[7]
- Collect blood serum at various time points (e.g., 4h, 24h, 7 days) after **KRN7000** injection to measure cytokine levels (IFN-γ, IL-4) by ELISA.[7]

# Protocol 2: Preparation and Administration of **KRN7000**-Pulsed Dendritic Cells (DCs)

This protocol outlines the generation of **KRN7000**-pulsed DCs for clinical applications, adapted from Phase I trial methodologies.[15][16][17]

## 1. DC Generation:

- Isolate peripheral blood mononuclear cells (PBMCs) from the patient via leukapheresis.
- Adhere PBMCs to plastic flasks for 2 hours to enrich for monocytes.
- Culture the adherent monocytes in media containing GM-CSF and IL-4 for 5-7 days to differentiate them into immature DCs.

## 2. Pulsing with **KRN7000**:

- On the day before administration (e.g., Day 6 of culture), add **KRN7000** to the DC culture at a final concentration of 100 ng/mL.[16]
- Incubate for 18-24 hours to allow for uptake and presentation of **KRN7000** on CD1d molecules.

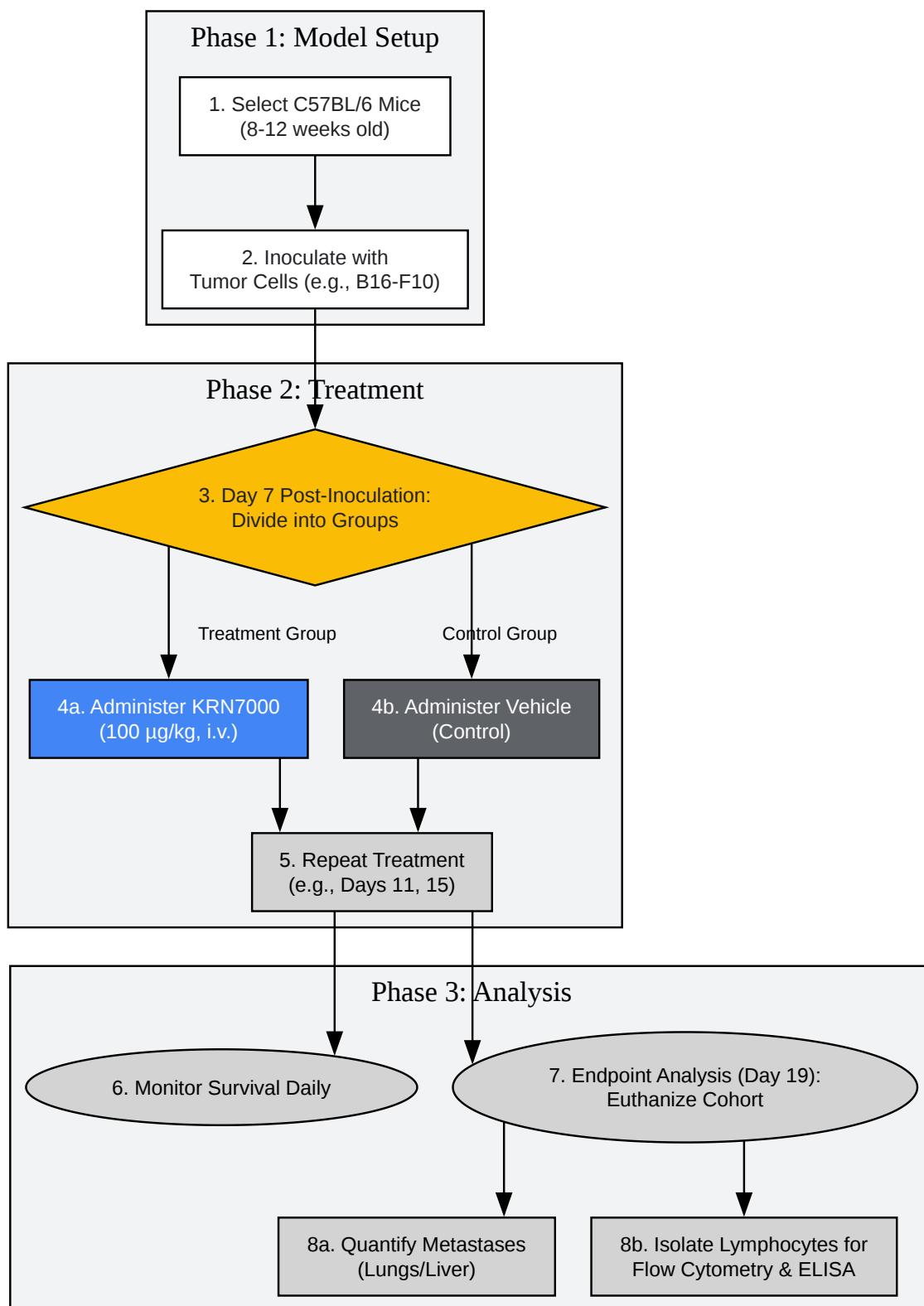
## 3. Harvesting and Quality Control:

- Harvest the **KRN7000**-pulsed DCs.
- Perform quality control checks: cell viability (>70%), negative bacterial culture, and low endotoxin levels (<0.7 EU/mL).[16]

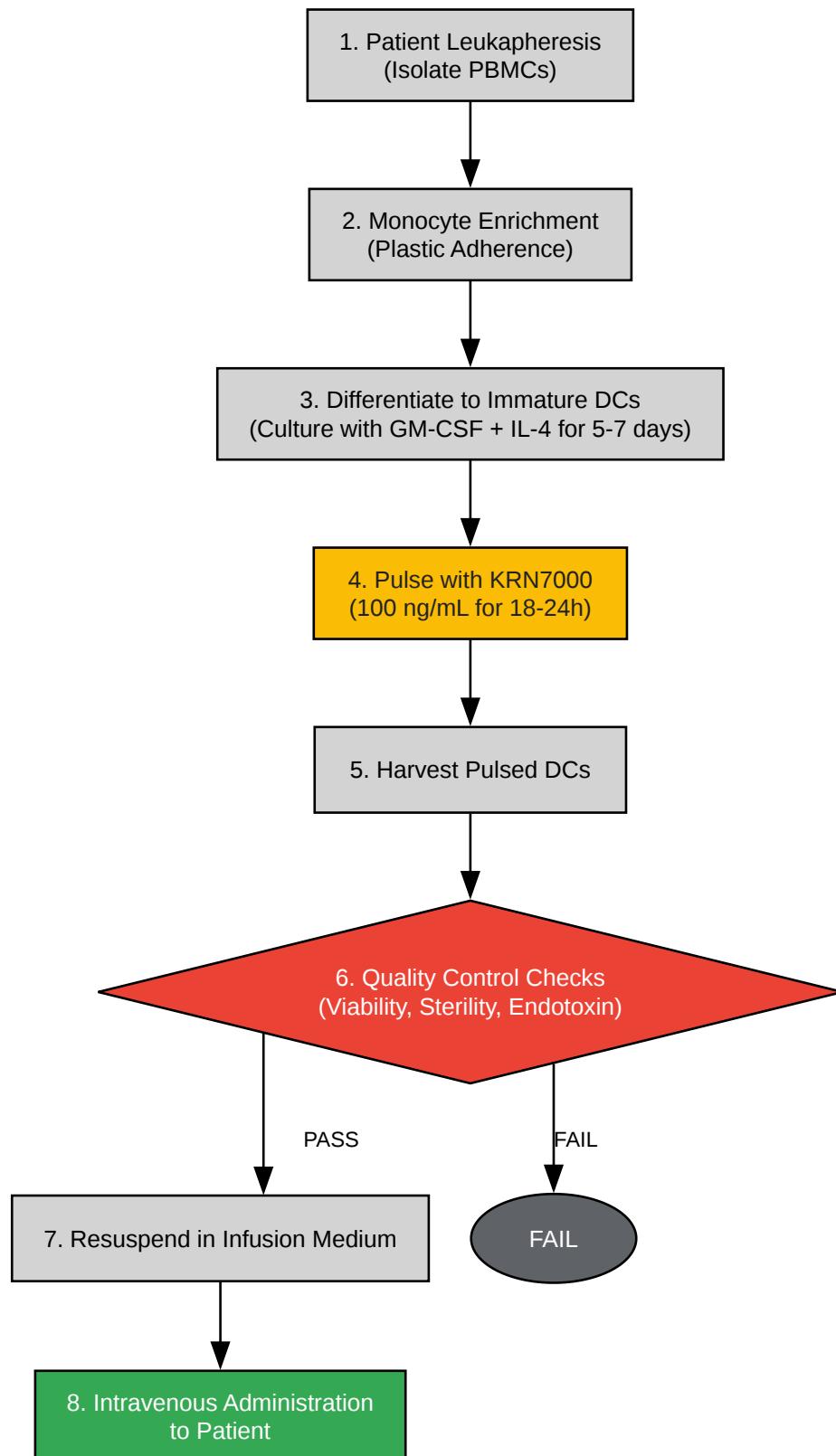
**4. Administration:**

- Resuspend the final cell product in 100 mL of saline containing 2.5% human albumin.
- Administer the cell suspension to the patient intravenously over a 15-30 minute period. Dose levels in clinical trials have ranged from  $5 \times 10^7$  to  $1 \times 10^9$  cells/m<sup>2</sup>.[\[15\]](#)

## Mandatory Visualizations

[Click to download full resolution via product page](#)

Workflow for In Vivo Anti-tumor Study

[Click to download full resolution via product page](#)Workflow for **KRN7000**-Pulsed DC Therapy

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Synthesis of all Stereoisomers of KRN7000, the CD1d-binding NKT Cell Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. adipogen.com [adipogen.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. pnas.org [pnas.org]
- 6. Amide-Linked C4"-Saccharide Modification of KRN7000 Provides Potent Stimulation of Human Invariant NKT Cells and Anti-Tumor Immunity in a Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7.  $\alpha$ -Galactosylceramide (KRN7000) suppression of chemical- and oncogene-dependent carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Therapeutic Potential of Invariant Natural Killer T Cells in Autoimmunity [frontiersin.org]
- 10. pnas.org [pnas.org]
- 11. KRN7000, a novel immunomodulator, and its antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. An  $\alpha$ -galactosylceramide C20:2 N-acyl variant enhances anti-inflammatory and regulatory T cell-independent responses that prevent type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A phase I study of the natural killer T-cell ligand alpha-galactosylceramide (KRN7000) in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A phase I study of alpha-galactosylceramide (KRN7000)-pulsed dendritic cells in patients with advanced and recurrent non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [review of KRN7000 in immunology research]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1673778#review-of-krn7000-in-immunology-research\]](https://www.benchchem.com/product/b1673778#review-of-krn7000-in-immunology-research)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)